4-(3-Pyridylmethoxymethyl)-2'-fluorobiphenyl hydrochloride
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Overview
Description
4-(3-Pyridylmethoxymethyl)-2’-fluorobiphenyl hydrochloride is a chemical compound that features a biphenyl structure with a pyridylmethoxymethyl group and a fluorine atom attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridylmethoxymethyl)-2’-fluorobiphenyl hydrochloride typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluorine atom, and attachment of the pyridylmethoxymethyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyridylmethoxymethyl)-2’-fluorobiphenyl hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives.
Scientific Research Applications
4-(3-Pyridylmethoxymethyl)-2’-fluorobiphenyl hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Pyridylmethoxymethyl)-2’-fluorobiphenyl hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- 4-(3-Pyridylmethoxymethyl)-2’-chlorobiphenyl
- 4-(3-Pyridylmethoxymethyl)-2’-bromobiphenyl
- 4-(3-Pyridylmethoxymethyl)-2’-iodobiphenyl
Uniqueness
The uniqueness of 4-(3-Pyridylmethoxymethyl)-2’-fluorobiphenyl hydrochloride lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chlorinated, brominated, or iodinated analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
CAS No. |
109523-97-9 |
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Molecular Formula |
C19H17ClFNO |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
3-[[4-(2-fluorophenyl)phenyl]methoxymethyl]pyridine;hydrochloride |
InChI |
InChI=1S/C19H16FNO.ClH/c20-19-6-2-1-5-18(19)17-9-7-15(8-10-17)13-22-14-16-4-3-11-21-12-16;/h1-12H,13-14H2;1H |
InChI Key |
XDQGERMOPYZINT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)COCC3=CN=CC=C3)F.Cl |
Origin of Product |
United States |
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